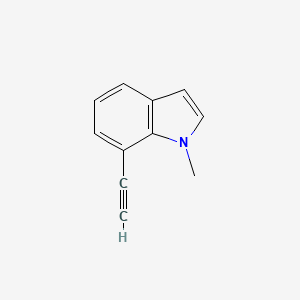

7-Ethynyl-1-methyl-1H-indole

CAS No.: 1075192-79-8

Cat. No.: VC2773760

Molecular Formula: C11H9N

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1075192-79-8 |

|---|---|

| Molecular Formula | C11H9N |

| Molecular Weight | 155.2 g/mol |

| IUPAC Name | 7-ethynyl-1-methylindole |

| Standard InChI | InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3 |

| Standard InChI Key | ZPCWUIBNQYWASY-UHFFFAOYSA-N |

| SMILES | CN1C=CC2=C1C(=CC=C2)C#C |

| Canonical SMILES | CN1C=CC2=C1C(=CC=C2)C#C |

Introduction

Chemical Structure and Properties

7-Ethynyl-1-methyl-1H-indole is characterized by its distinct molecular structure featuring an indole core with specific substitutions. The indole framework consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with modifications at two key positions.

Basic Identification and Physical Properties

The structure features a methyl group bonded to the nitrogen at position 1 and an ethynyl group (C≡CH) at position 7 of the indole ring system. The ethynyl group introduces an sp-hybridized carbon, creating a linear geometry at this position that extends the π-electron system of the molecule.

Structural Comparison with Related Indole Derivatives

To better understand the unique properties of 7-Ethynyl-1-methyl-1H-indole, it's valuable to compare its structure with related ethynyl-substituted indole derivatives:

The position of the ethynyl group significantly influences the electronic properties, reactivity, and potential biological activities of these compounds. The 7-position substitution creates a unique electronic distribution that differentiates 7-Ethynyl-1-methyl-1H-indole from its positional isomers.

Chemical Reactivity and Properties

The reactivity of 7-Ethynyl-1-methyl-1H-indole is influenced by both the indole core and the ethynyl substituent.

Indole Core Reactivity

The indole framework typically exhibits:

-

Nucleophilicity at the C-3 position

-

Susceptibility to electrophilic substitution reactions

-

Aromatic character and resonance stabilization

Ethynyl Group Reactivity

The terminal alkyne functionality enables:

-

Click chemistry applications (copper-catalyzed azide-alkyne cycloadditions)

-

Metal-catalyzed coupling reactions

-

Hydration, hydrogenation, and addition reactions

-

π-stacking interactions with aromatic residues in proteins

As noted for similar compounds: "The ethynyl group enhances π-stacking interactions with aromatic residues in proteins, potentially influencing binding affinities".

Analytical Characterization

NMR Spectroscopy

Expected characteristic signals:

-

¹H NMR: Terminal alkyne proton (≈ 3.0-3.5 ppm), N-methyl protons (≈ 3.7-3.8 ppm), aromatic protons (≈ 6.5-7.7 ppm)

-

¹³C NMR: Terminal alkyne carbons (≈ 75-85 ppm), N-methyl carbon (≈ 30-35 ppm), aromatic carbons (≈ 100-140 ppm)

Infrared Spectroscopy

Expected characteristic bands:

-

C≡C stretching vibration (≈ 2100-2200 cm⁻¹)

-

C-H stretching of terminal alkyne (≈ 3300 cm⁻¹)

-

Aromatic C-H stretching (≈ 3000-3100 cm⁻¹)

-

N-CH₃ stretching (≈ 2800-2900 cm⁻¹)

Mass Spectrometry

Expected features:

-

Molecular ion at m/z 155 (corresponding to C₁₁H₉N)

-

Potential fragmentation patterns involving loss of the methyl group or cleavage of the ethynyl group

| Supplier | Product Code | Quantity | Price (USD) | Purity |

|---|---|---|---|---|

| Matrix Scientific | 194438-2.500g | 2.500g | $1,980.00 | 95% |

| Enamine | Various sizes | 0.05g-10.0g | $827.00-$4,236.00 | Not specified |

Commercial availability suggests potential research interest in this compound, despite its relatively high cost.

Current Research and Future Perspectives

Research Trends

Current research involving ethynyl-indole derivatives focuses on:

-

Development of novel anticancer agents

-

Synthesis of new heterocyclic compounds using the ethynyl group as a reactive handle

-

Investigation of structure-activity relationships in biological systems

-

Application in click chemistry for bioconjugation

Future Research Directions

Potential future research directions for 7-Ethynyl-1-methyl-1H-indole may include:

-

Systematic evaluation of biological activities across different cancer cell lines

-

Development of structure-activity relationships by comparing with other positional isomers

-

Exploration as a building block for creating complex molecular architectures

-

Investigation of metal-binding properties for potential catalytic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume